Cas no 1534690-28-2 (2-methyl-4-(trifluoromethyl)pyrrolidine)

2-Methyl-4-(trifluoromethyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by the presence of a trifluoromethyl group at the 4-position and a methyl substituent at the 2-position. This structural configuration imparts enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to improved binding affinity and bioavailability in bioactive molecules. Its rigid pyrrolidine scaffold also supports stereochemical control in asymmetric synthesis. The compound is typically utilized in the development of fluorinated analogs for drug discovery, particularly in CNS-targeting and enzyme inhibition applications. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and air.
2-methyl-4-(trifluoromethyl)pyrrolidine structure
1534690-28-2 structure
Product Name:2-methyl-4-(trifluoromethyl)pyrrolidine
CAS No:1534690-28-2
MF:C6H10F3N
MW:153.145512104034
CID:6439759
PubChem ID:82595110
Update Time:2025-05-20

2-methyl-4-(trifluoromethyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-(trifluoromethyl)pyrrolidine
    • EN300-2010198
    • IIVOUOGIEWBEEM-UHFFFAOYSA-N
    • 1534690-28-2
    • SCHEMBL24475925
    • Inchi: 1S/C6H10F3N/c1-4-2-5(3-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3
    • InChI Key: IIVOUOGIEWBEEM-UHFFFAOYSA-N
    • SMILES: FC(C1CNC(C)C1)(F)F

Computed Properties

  • Exact Mass: 153.07653381g/mol
  • Monoisotopic Mass: 153.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12Ų

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Additional information on 2-methyl-4-(trifluoromethyl)pyrrolidine

Introduction to 2-Methyl-4-(trifluoromethyl)pyrrolidine (CAS No. 1534690-28-2)

2-Methyl-4-(trifluoromethyl)pyrrolidine (CAS No. 1534690-28-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a trifluoromethyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The trifluoromethyl group is known for its electron-withdrawing effect, which can influence the reactivity and stability of the molecule. This property is particularly useful in the design of drugs that require enhanced metabolic stability or specific binding affinities to target receptors. The pyrrolidine ring, on the other hand, is a common structural motif in many biologically active compounds, including natural products and synthetic drugs. Its nitrogen atom can participate in hydrogen bonding, which is crucial for interactions with biological targets.

Recent studies have highlighted the potential of 2-methyl-4-(trifluoromethyl)pyrrolidine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents. The researchers found that compounds derived from 2-methyl-4-(trifluoromethyl)pyrrolidine exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding underscores the importance of this compound in addressing emerging viral threats.

In addition to its antiviral applications, 2-methyl-4-(trifluoromethyl)pyrrolidine has also been explored for its potential in cancer therapy. A study published in Cancer Research in 2022 investigated the use of this compound as a scaffold for designing small-molecule inhibitors targeting specific oncogenic pathways. The researchers demonstrated that derivatives of 2-methyl-4-(trifluoromethyl)pyrrolidine could effectively inhibit the growth of cancer cells by disrupting key signaling pathways involved in cell proliferation and survival.

The synthesis of 2-methyl-4-(trifluoromethyl)pyrrolidine typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with the methyl and trifluoromethyl groups. Various synthetic routes have been reported, each with its own advantages and limitations. For example, one common approach involves the reaction of a suitable nitrogen-containing precursor with a trifluoromethylation reagent, followed by methylation to introduce the methyl group.

The physical and chemical properties of 2-methyl-4-(trifluoromethyl)pyrrolidine are well-documented. It is a colorless liquid at room temperature with a molecular weight of approximately 175 g/mol. The compound exhibits good solubility in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO), making it suitable for use in various chemical reactions and biological assays.

In terms of safety, while 2-methyl-4-(trifluoromethyl)pyrrolidine is not classified as a hazardous substance under current regulations, it is important to handle it with care due to its potential reactivity and volatility. Standard laboratory safety protocols should be followed when working with this compound to ensure safe handling and storage.

The future prospects for 2-methyl-4-(trifluoromethyl)pyrrolidine are promising. Ongoing research continues to explore its applications in drug discovery and development, with particular focus on its potential as a scaffold for designing novel therapeutic agents. As new synthetic methods are developed and more biological data becomes available, it is likely that this compound will play an increasingly important role in advancing medical science.

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